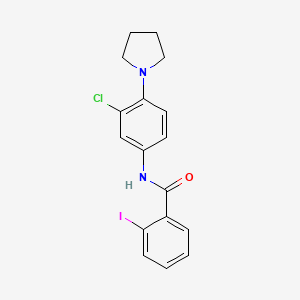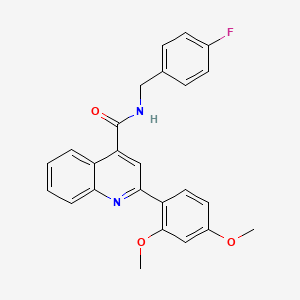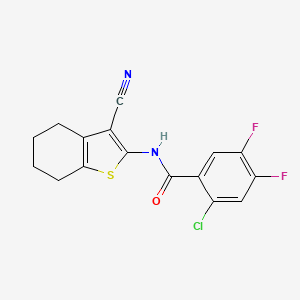![molecular formula C20H19N3O5 B3589842 (4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B3589842.png)
(4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one
Descripción general
Descripción
(4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester.
Introduction of the phenyl groups: This involves the use of Friedel-Crafts acylation reactions to attach the phenyl groups to the pyrazolone core.
Functional group modifications: The ethoxy, hydroxy, and nitro groups are introduced through various substitution reactions, often requiring specific reagents and conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the ethoxy group with other nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its structure allows for modifications that can lead to the development of new bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the nitro and hydroxy groups suggests that it could have activity against certain biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially leading to a range of biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial activity.
Uniqueness
What sets (4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modifications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-4-28-19-17(24)9-8-14(18(19)23(26)27)11-16-13(3)21-22(20(16)25)15-7-5-6-12(2)10-15/h5-11,24H,4H2,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAAGLUIKSJTCU-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C(=NN(C2=O)C3=CC=CC(=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B3589765.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B3589770.png)
![[4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone](/img/structure/B3589777.png)


![isopropyl 4-(aminocarbonyl)-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3589794.png)

![ETHYL 4-(AMINOCARBONYL)-5-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B3589811.png)
![N-[3-(acetylamino)phenyl]-2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3589816.png)


![2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B3589837.png)
![4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenyl propionate](/img/structure/B3589852.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3589857.png)
